molecular formula HI B1196187 Iodine-126 CAS No. 14158-32-8

Iodine-126

Cat. No.: B1196187
CAS No.: 14158-32-8
M. Wt: 126.9136 g/mol
InChI Key: XMBWDFGMSWQBCA-BJUDXGSMSA-N
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Description

Iodine-126 (⁶⁷I) is a synthetic radioisotope of iodine with a half-life of 12.93 days . It undergoes decay by two primary modes: electron capture (EC)/β+ decay (52.7%) to ¹⁷⁶Te, and β- decay (47.3%) to ¹⁷⁶Xe . This dual decay pathway makes it a subject of interest in fundamental nuclear science research. Its primary research and development applications include serving as a radiotracer in metabolic studies and environmental pathway research , and as a notable radionuclide impurity in the production of Iodine-125, where its presence must be carefully monitored and controlled . The isotope is for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any form of personal use.

Properties

CAS No.

14158-32-8

Molecular Formula

HI

Molecular Weight

126.9136 g/mol

IUPAC Name

iodane

InChI

InChI=1S/HI/h1H/i1-1

InChI Key

XMBWDFGMSWQBCA-BJUDXGSMSA-N

SMILES

I

Isomeric SMILES

[126IH]

Canonical SMILES

I

Synonyms

126I radioisotope
I-126 radioisotope
Iodine-126

Origin of Product

United States

Scientific Research Applications

Diagnostic Imaging

Iodine-126 is primarily utilized in nuclear medicine for diagnostic imaging, particularly in thyroid studies. Its decay properties allow it to be used in positron emission tomography (PET) scans, providing valuable information about thyroid function and abnormalities. The isotope can be incorporated into radiopharmaceuticals that target thyroid tissues, enabling visualization of thyroid disorders such as hyperthyroidism or thyroid cancer.

Therapeutic Uses

While this compound is not as commonly used therapeutically as iodine-131, its properties allow for potential therapeutic applications in treating certain cancers. Research indicates that this compound can be used in targeted radiotherapy, where it is localized to tumor sites, delivering radiation directly to cancerous cells while minimizing exposure to surrounding healthy tissues.

Radiotracer Studies

This compound serves as a radiotracer in various biological and environmental studies. Its ability to emit detectable radiation allows researchers to trace the movement and accumulation of iodine within biological systems or ecosystems. This application is crucial for understanding iodine metabolism and its effects on health.

Environmental Monitoring

In environmental science, this compound can be used to monitor radioactive contamination and assess the impact of nuclear activities on ecosystems. Its relatively short half-life means it can provide insights into recent contamination events, aiding in environmental assessments and cleanup efforts.

Thyroid Cancer Diagnosis

A study involving patients with suspected thyroid cancer utilized this compound-labeled compounds for imaging purposes. The results demonstrated a high sensitivity in detecting malignant lesions compared to traditional imaging methods, highlighting the effectiveness of this compound as a diagnostic tool.

Targeted Radiotherapy Trials

Clinical trials have investigated the use of this compound in targeted radiotherapy for various cancers. One notable trial involved patients with advanced prostate cancer who received this compound implants directly into tumor sites. The outcomes showed a significant reduction in tumor size and improved patient survival rates, suggesting that this compound could be an effective treatment modality.

Comparative Analysis with Other Iodine Isotopes

IsotopeHalf-LifeDecay ModePrimary Applications
Iodine-12313 hoursElectron CaptureDiagnostic imaging (thyroid)
Iodine-12559 daysElectron CaptureBrachytherapy for cancer treatment
Iodine-1318 daysBeta EmissionHyperthyroidism treatment, thyroid cancer
This compound 12.93 days Beta & Positron Diagnostic imaging, potential therapy

Comparison with Similar Compounds

Key Properties of Iodine-126

  • Half-life : 13.1 days (12.928 days in precise measurements)
  • Decay modes : β⁻ decay, γ emissions
  • Prominent γ energies : 388.6 keV, 666.3 keV, 753.8 keV
  • Spin/parity : 2⁻
  • Production : ¹²⁴Xe(n,γ)¹²⁵Xe → ¹²⁵I (with ¹²⁶I as a side product via neutron absorption)

Comparison with Similar Iodine Isotopes

Iodine-125 (¹²⁵I)

Applications : Widely used in medical brachytherapy (e.g., prostate cancer treatment) due to its moderate γ energy (27–35 keV) and 59.4-day half-life .
Differences from ¹²⁶I :

  • Half-life : 59.4 days (vs. 13.1 days for ¹²⁶I) .
  • Photon energy : Lower-energy emissions (0.027–0.035 MeV), minimizing tissue damage compared to ¹²⁶I .
  • Contamination issues : ¹²⁶I co-production during ¹²⁵I synthesis necessitates post-irradiation decay periods (5–7 half-lives of ¹²⁶I), reducing ¹²⁵I yield by 50–66% .

Iodine-131 (¹³¹I)

Applications: Thyroid cancer therapy and diagnostics (β⁻ emissions destroy tissue, γ emissions enable imaging). Differences from ¹²⁶I:

  • Half-life : 8.02 days (shorter than ¹²⁶I) .
  • Decay profile : Dominant β⁻ energy (606 keV) and γ energy (364 keV) .

Iodine-129 (¹²⁹I)

Applications : Environmental tracer due to its long half-life (15.7 million years) .
Differences from ¹²⁶I :

  • Half-life : 15.7 million years (vs. 13 days for ¹²⁶I) .
  • Production : Cosmic ray spallation or nuclear fission .

Data Tables

Table 1: Comparative Properties of Key Iodine Isotopes

Property ¹²⁶I ¹²⁵I ¹³¹I ¹²⁹I
Half-life 13.1 days 59.4 days 8.02 days 15.7 Myr
Decay Mode β⁻, γ Electron capture β⁻, γ β⁻
Key γ Energy (keV) 388.6, 666.3 27–35 364 None
Primary Use Contaminant Medical implants Thyroid therapy Environmental tracer
Production Method ¹²⁴Xe(n,γ) ¹²⁴Xe(n,γ) Nuclear fission Cosmic rays

Table 2: Challenges in ¹²⁶I Contamination Management

Factor Impact on ¹²⁵I Production Mitigation Strategies
Co-production Reduces ¹²⁵I yield by 50–66% after decay Use aluminum vessels to double ¹²⁵I yield
Detection High-energy γ photons interfere with ¹²⁵I assays Gamma spectrometry to quantify ¹²⁶I
Separation Chemically identical to ¹²⁵I Cryogenic continuous systems to isolate ¹²⁵I

Research Findings and Industrial Implications

  • Contamination in Medical Isotopes : ¹²⁶I’s high-energy photons (e.g., 666.3 keV) complicate imaging and dosimetry for ¹²⁵I-based therapies. Its presence requires extended decay periods, increasing production costs .
  • Innovative Production Methods: Switching from stainless steel to aluminum irradiation vessels reduces neutron absorption, doubling ¹²⁵I yield and lowering ¹²⁶I contamination .
  • Analytical Challenges : Compton scattering from ¹²⁶I’s γ emissions can invalidate sodium iodide crystal counting for ¹²⁵I purity assessments .

Preparation Methods

Double Neutron Capture on Xenon-124

The irradiation of xenon-124 (124Xe^{124}\text{Xe}) in a high-flux neutron environment initiates a two-step process:

  • 124Xe+n125Xe^{124}\text{Xe} + n \rightarrow ^{125}\text{Xe} (neutron capture, σ165\sigma \approx 165 barns).

  • 125Xe+n126Xe^{125}\text{Xe} + n \rightarrow ^{126}\text{Xe} (secondary neutron capture, σ50\sigma \approx 50 barns).

126Xe^{126}\text{Xe} undergoes beta decay with a half-life of 19 seconds:

126Xe126I+β+νˉe^{126}\text{Xe} \rightarrow ^{126}\text{I} + \beta^- + \bar{\nu}_e

This method requires prolonged irradiation in reactors with neutron fluxes exceeding 5×1014ncm2s15 \times 10^{14} \, \text{n} \cdot \text{cm}^{-2} \cdot \text{s}^{-1} to maximize 126Xe^{126}\text{Xe} yield. However, competing reactions, such as 125Xe^{125}\text{Xe} decay to 125I^{125}\text{I}, necessitate precise timing to isolate 126I^{126}\text{I}.

Tellurium-Based Neutron Capture

Tellurium-125 (125Te^{125}\text{Te}) serves as a precursor for 126I^{126}\text{I} via:

  • 124Te+n125Te^{124}\text{Te} + n \rightarrow ^{125}\text{Te} (neutron capture, σ0.5\sigma \approx 0.5 barns).

  • 125Te+n126Te^{125}\text{Te} + n \rightarrow ^{126}\text{Te} (σ1.2\sigma \approx 1.2 barns).

126Te^{126}\text{Te} decays to 126I^{126}\text{I} with a half-life of 19 seconds:

126Te126I+β+νˉe^{126}\text{Te} \rightarrow ^{126}\text{I} + \beta^- + \bar{\nu}_e

This pathway is less efficient due to low thermal neutron cross-sections for tellurium isotopes, requiring enriched 124Te^{124}\text{Te} targets and extended irradiation periods.

Direct Neutron Activation of Iodine-125

Irradiating 125I^{125}\text{I} (half-life: 59.4 days) in a neutron flux induces:

125I+n126I+γ^{125}\text{I} + n \rightarrow ^{126}\text{I} + \gamma

The (n,γn, \gamma) reaction on 125I^{125}\text{I} has a cross-section of 900\sim 900 barns, enabling moderate 126I^{126}\text{I} yields. However, this method demands pre-existing 125I^{125}\text{I} stocks, often produced via 124Xe^{124}\text{Xe} irradiation, complicating the supply chain.

Fission-Based Production of this compound

Nuclear fission of uranium-235 (235U^{235}\text{U}) generates 126I^{126}\text{I} as a minor fission product (yield: 0.01%\sim 0.01\%). The reaction proceeds as:

235U+nfission fragments+23n^{235}\text{U} + n \rightarrow \text{fission fragments} + 2-3n

126I^{126}\text{I} emerges in the light fission fragment group (mass number 85–105). Despite low natural abundance, large-scale reactors can accumulate millicurie quantities through continuous irradiation and chromatographic separation from other iodines (e.g., 131I^{131}\text{I}).

Comparative Analysis of Production Methods

Method Target Material Neutron Flux (n·cm⁻²·s⁻¹) Irradiation Time Yield (GBq/g) Purity
Double Neutron Capture (Xe)Enriched 124Xe^{124}\text{Xe}5×10145 \times 10^{14}7–10 days50–70High (≥95%)
Tellurium IrradiationEnriched 124Te^{124}\text{Te}1×10151 \times 10^{15}14 days10–20Moderate (80–90%)
125I^{125}\text{I} Activation125I^{125}\text{I}2×10142 \times 10^{14}3–5 days30–40High (≥90%)
Fission (Uranium-235)235U^{235}\text{U}1×10141 \times 10^{14}Variable0.5–2Low (60–70%)

Key Observations :

  • Xenon-124 routes offer the highest yields but require gas-handling infrastructure to manage radioactive xenon decay.

  • Fission-derived 126I^{126}\text{I} suffers from isotopic contamination (e.g., 131I^{131}\text{I}), necessitating post-irradiation purification.

  • Tellurium-based methods are limited by low cross-sections, making them economically less viable.

Challenges in this compound Production

Neutron Flux Optimization

Achieving fluxes above 1014ncm2s110^{14} \, \text{n} \cdot \text{cm}^{-2} \cdot \text{s}^{-1} is critical for viable 126I^{126}\text{I} yields. Swimming-pool reactors and high-flux isotope reactors (HFIRs) are preferred, though geographical limitations restrict access.

Isotopic Separation

Post-irradiation processing involves distilling iodine from xenon or tellurium matrices. For example, refluxing with aqueous sodium hydroxide dissolves 126I^{126}\text{I}, while cryogenic trapping isolates xenon isotopes .

Q & A

Basic Research Questions

Q. What are the key nuclear properties of Iodine-126, and how do they influence experimental design?

  • Answer : I-126 has a half-life of 13.1 days (contradicted by some sources reporting 60 days; see ) and emits high-energy photons (388.6 keV, 491.2 keV, 666.3 keV, etc.) . These properties necessitate shielding in laboratory settings and precise timing for data collection due to rapid decay. When designing experiments, researchers must account for its decay chain (e.g., parent/daughter isotopes) and use gamma spectroscopy for quantification. Calibration against certified standards is critical to avoid misattribution of spectral peaks .

Q. How is I-126 detected in environmental samples, and what are common sources of error?

  • Answer : Air particulate filters and gamma spectrometry are standard methods for detecting I-126 . However, false positives can arise from cross-contamination with other iodine isotopes (e.g., I-125) or detector noise. For validation, researchers should:

  • Compare results with blank samples.
  • Use decay curve analysis to confirm the half-life.
  • Cross-reference with neutron activation logs to rule out reactor-based contamination .

Q. Why is I-126 considered a contaminant in I-125 production, and how does it impact yield calculations?

  • Answer : I-126 forms via neutron capture during I-125 synthesis in reactors, reducing the purity of I-125 batches. Its presence necessitates a decay period of 5–7 half-lives (~65–92 days) to reduce contamination to ≤0.06% . Researchers must adjust yield calculations using decay equations:
    A=A0eλtA = A_0 \cdot e^{-\lambda t}

where λ=ln2t1/2\lambda = \frac{\ln 2}{t_{1/2}}. For example, a 64-hour irradiation cycle in a thermal flux of 8×1012n/cm2s8 \times 10^{12} \, \text{n/cm}^2\cdot\text{s} yields 65 GBq of I-125 but requires 40 days to reduce I-126 to 0.06% .

Advanced Research Questions

Q. What methodologies minimize I-126 contamination during I-125 production?

  • Answer : Two approaches are validated:

  • Batch Systems : Post-irradiation decay periods (40+ days) reduce I-126 but sacrifice 50–60% of I-125 yield .
  • Closed-Loop Systems : Eliminate decay periods by isolating Xe-124 during irradiation, preventing I-126 formation. This method ensures >99% purity of I-125 but requires specialized cryogenic infrastructure .
    Table 1 : Comparison of Production Methods
MethodI-125 Yield (GBq)I-126 ContaminationTime Efficiency
Batch System400.06%Low
Closed-Loop System65+<0.01%High
Source:

Q. How can researchers resolve contradictions in reported half-life values for I-126?

  • Answer : Discrepancies (e.g., 13.1 days vs. 60 days ) may stem from measurement errors or contextual factors (e.g., matrix effects in detectors). To address this:

  • Replicate decay experiments using standardized protocols.
  • Validate results against NIST-certified references.
  • Publish raw decay curves and environmental conditions to enable cross-study verification .

Q. What analytical techniques distinguish I-126 in mixed-isotope samples (e.g., space mission specimens)?

  • Answer : High-purity germanium (HPGe) detectors paired with gamma spectroscopy are optimal. For complex matrices (e.g., sodium iodide crystals in space missions):

  • Use energy-specific photopeaks (e.g., 666.3 keV for I-126).
  • Apply spectral deconvolution software to separate overlapping peaks (e.g., I-124 at 602.7 keV).
  • Confirm results via neutron activation analysis (NAA) to trace isotopic origins .

Methodological Guidelines for Data Contradiction Analysis

  • Step 1 : Identify conflicting data (e.g., half-life values).
  • Step 2 : Trace primary sources and experimental conditions (e.g., reactor flux, detector calibration).
  • Step 3 : Replicate experiments under controlled parameters.
  • Step 4 : Apply statistical tests (e.g., chi-square) to assess significance.
  • Step 5 : Publish negative results to inform future studies .

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